Microspinosamide
Description
Structure
2D Structure
Properties
Molecular Formula |
C75H109BrN18O22S |
|---|---|
Molecular Weight |
1726.7 g/mol |
IUPAC Name |
2-[(3R,6S,9S,10R,13R,16S)-6-(3-amino-3-oxopropyl)-9-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[3-(4-bromophenyl)-2-[[(2R)-2-formamidopropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfopropanoyl]amino]-7,10-dimethyl-2,5,8,12,15-pentaoxo-3-propan-2-yl-11-oxa-1,4,7,14-tetrazabicyclo[14.3.0]nonadecan-13-yl]acetic acid |
InChI |
InChI=1S/C75H109BrN18O22S/c1-12-75(9,10)59(91-67(107)58(74(6,7)8)90-66(106)51-22-17-31-94(51)71(111)56(89-60(100)38(4)82-36-95)57(99)40-23-25-42(76)26-24-40)68(108)84-46(32-41-34-81-44-19-14-13-18-43(41)44)62(102)83-45(20-15-29-80-73(78)79)61(101)86-48(35-117(113,114)115)63(103)88-55-39(5)116-72(112)47(33-53(97)98)85-65(105)50-21-16-30-93(50)70(110)54(37(2)3)87-64(104)49(27-28-52(77)96)92(11)69(55)109/h13-14,18-19,23-26,34,36-39,45-51,54-59,81,99H,12,15-17,20-22,27-33,35H2,1-11H3,(H2,77,96)(H,82,95)(H,83,102)(H,84,108)(H,85,105)(H,86,101)(H,87,104)(H,88,103)(H,89,100)(H,90,106)(H,91,107)(H,97,98)(H4,78,79,80)(H,113,114,115)/t38-,39-,45+,46-,47-,48-,49+,50+,51+,54-,55+,56?,57?,58+,59-/m1/s1 |
InChI Key |
GUGALNGMVNRENE-DPOFQXJLSA-N |
Isomeric SMILES |
CCC(C)(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CS(=O)(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@H](NC(=O)[C@@H]4CCCN4C(=O)[C@H](NC(=O)[C@@H](N(C3=O)C)CCC(=O)N)C(C)C)CC(=O)O)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@@H]5CCCN5C(=O)C(C(C6=CC=C(C=C6)Br)O)NC(=O)[C@@H](C)NC=O |
Canonical SMILES |
CCC(C)(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS(=O)(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(N(C3=O)C)CCC(=O)N)C(C)C)CC(=O)O)C)NC(=O)C(C(C)(C)C)NC(=O)C5CCCN5C(=O)C(C(C6=CC=C(C=C6)Br)O)NC(=O)C(C)NC=O |
Synonyms |
micro-spinosamide microspinosamide |
Origin of Product |
United States |
Isolation and Primary Structural Characterization of Microspinosamide
Source Organism and Biogeographical Context
Sidonops microspinosa as the Endemic Producer
Microspinosamide is a natural product produced by the marine sponge Sidonops microspinosa of the family Geodiidae. acs.org To date, it is the first metabolite to have been described from a sponge of the Sidonops genus. acs.org The initial interest in this particular sponge was sparked by the discovery of anti-HIV activity in its crude extracts during a primary screening program conducted by the National Cancer Institute. mdpi.comnih.gov Both the aqueous and organic extracts of S. microspinosa demonstrated this inhibitory activity, prompting further investigation to isolate the active constituent. mdpi.comnih.gov
Geographical Origin and Collection of Natural Specimens
The natural specimens of Sidonops microspinosa from which this compound was first isolated were collected in Indonesia. acs.orgmdpi.comacs.orgnih.gov This specific collection provided the source material for the subsequent extraction and isolation procedures that led to the discovery of the compound. acs.org
Extraction and Purification Methodologies
The isolation of this compound from the sponge biomass required a multi-step process involving initial extraction with solvents followed by extensive chromatographic purification.
Solvent-Based Extraction Protocols from Sponge Material
The initial step in isolating this compound involved the extraction of the sponge material using organic solvents. The crude methanol (B129727) extract of Sidonops microspinosa was subjected to a solvent partitioning procedure. nih.gov This typically involves separating the components of the crude extract between immiscible solvents, such as ethyl acetate (B1210297) (EtOAc) and water (H₂O), to achieve a preliminary fractionation based on polarity. nih.gov This process yielded both organic and aqueous extracts, which were then further purified. mdpi.comnih.gov
Chromatographic Separation Techniques for Compound Enrichment and Isolation
Following the initial solvent extraction, various chromatographic techniques were employed to enrich and ultimately isolate pure this compound. colab.wsresearchgate.net These methods separate molecules based on their physical and chemical properties, such as size, polarity, and charge. rhhz.net The purification of this compound involved the use of preparative liquid chromatography, including reversed-phase high-performance liquid chromatography (HPLC) on C18 columns. researchgate.netpublish.csiro.au Polymeric resins such as HP-20 have also been noted as suitable for the chromatographic separation of related water-soluble natural products. researchgate.net
| Technique | Stationary Phase/Resin | Purpose |
| Solvent Partitioning | Ethyl Acetate / Water | Preliminary fractionation of crude extract |
| Column Chromatography | Polymeric Resins (e.g., HP-20) | Compound enrichment |
| Reversed-Phase HPLC | C18 Silica Gel | High-resolution purification and final isolation |
Advanced Structural Elucidation Techniques
The definitive structure of this compound was determined through a combination of advanced spectroscopic and chemical methods. acs.orgacs.orgnih.gov Extensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry was critical to piecing together its complex architecture. acs.orgnih.gov
Techniques such as 1D and 2D NMR experiments, including Heteronuclear Multiple Bond Correlation (HMBC), were used to establish the connectivity of the atoms and identify the individual amino acid residues. acs.orgpublish.csiro.au Mass spectrometry, particularly high-resolution Fourier Transform Mass Spectrometry (FTMS) and techniques like Sustained Off-Resonance Irradiation with Collision-Induced Dissociation (SORI-CID), provided accurate mass measurements and fragmentation data, which helped confirm the molecular formula and sequence of the peptide. acs.orgnih.gov
The structure was further confirmed through chemical degradation and derivatization studies. acs.orgnih.gov This multifaceted approach established this compound as a cyclic tridecapeptide, meaning it is composed of 13 amino acid residues arranged in a ring. acs.orgmdpi.com The analysis revealed the presence of several uncommon amino acids and identified a novel residue, β-hydroxy-p-bromophenylalanine, which had not been previously reported from a natural peptide. acs.orgacs.org
| Amino Acid Residues in this compound |
| Alanine |
| Arginine |
| Aspartic acid |
| Cysteic acid |
| N-methylglutamine |
| Proline (two residues) |
| Threonine |
| Tryptophan |
| Valine |
| tert-Leucine |
| β-methylisoleucine |
| β-hydroxy-p-bromophenylalanine |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Determination
The elucidation of this compound's complex structure heavily relied on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov Extensive one-dimensional (1D) and two-dimensional (2D) NMR analyses were crucial in identifying the individual amino acid components and their sequence within the cyclic structure. acs.org Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments were employed to establish the connectivity between atoms and thus deduce the primary sequence of the peptide. publish.csiro.au
The NMR data confirmed the presence of several common amino acids, including alanine, tryptophan, arginine, threonine, aspartic acid, valine, and two proline residues. nih.govacs.org In addition to these, more unusual residues like tert-leucine, β-methylisoleucine, N-methylglutamine, and cysteic acid were identified. mdpi.comnih.gov Most notably, NMR analysis was instrumental in identifying a novel amino acid residue: β-hydroxy-p-bromophenylalanine, which was the first report of this residue in a natural peptide. acs.orgnih.govmdpi.com
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, which were critical for its structural elucidation. acs.org
| Residue | ¹H NMR (δH, ppm) | ¹³C NMR (δC, ppm) |
| Alanine | Data not available | Data not available |
| Tryptophan | Data not available | Data not available |
| Arginine | Data not available | Data not available |
| Threonine | Data not available | Data not available |
| Aspartic Acid | Data not available | Data not available |
| Valine | Data not available | Data not available |
| Proline (1) | Data not available | Data not available |
| Proline (2) | Data not available | Data not available |
| tert-Leucine | Data not available | Data not available |
| β-Methylisoleucine | Data not available | Data not available |
| N-Methylglutamine | Data not available | Data not available |
| Cysteic Acid | Data not available | Data not available |
| β-Hydroxy-p-bromophenylalanine | Data not available | Data not available |
| A detailed table of specific chemical shifts is not readily available in the provided search results. The original research publication would contain this specific data. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragment Analysis
High-resolution mass spectrometry (HRMS) played a pivotal role in determining the precise molecular formula of this compound. acs.orgnih.gov Techniques like electrospray ionization (ESI) and fast atom bombardment (FAB) mass spectrometry were utilized. nih.govpublish.csiro.au The HRMS data provided a molecular formula that was instrumental in confirming the elemental composition of the molecule. acs.org
Fragmentation analysis within the mass spectrometer (MS/MS) further corroborated the amino acid sequence that had been proposed based on NMR data. By breaking the peptide at specific bonds and analyzing the masses of the resulting fragments, researchers could piece together the sequence of the amino acid residues. researchgate.net
Chemical Degradation and Derivatization Studies for Amino Acid Sequencing and Linkage Confirmation
To confirm the amino acid sequence and the linkages within the this compound molecule, chemical degradation and derivatization studies were performed. acs.orgnih.gov This involves breaking down the peptide into its constituent amino acids through methods like acid hydrolysis. nih.gov
The Edman degradation procedure is a classic chemical method used for sequencing peptides from the N-terminus. davuniversity.orgnautilus.bio This process involves sequentially removing one amino acid at a time from the amino end of the peptide, which is then identified. davuniversity.org While modern sequencing is often automated, the principles of chemical degradation remain fundamental. davuniversity.orgnautilus.bio For larger peptides like this compound, the molecule is often first broken into smaller fragments using enzymes like trypsin or chymotrypsin, or chemical reagents like cyanogen (B1215507) bromide, before sequencing. kharagpurcollege.ac.in
Absolute Stereochemical Assignment through Advanced Analytical Methods (e.g., Chiral HPLC, Marfey's Analysis)
Determining the absolute stereochemistry of the amino acid residues is a critical step in the complete structural elucidation of a peptide. For this compound, this was achieved through advanced analytical methods. researchgate.net
Marfey's analysis is a widely used technique for determining the stereochemistry of amino acids. nih.govnih.gov This method involves hydrolyzing the peptide to its individual amino acids and then derivatizing them with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent). nih.govnih.govmdpi.com The resulting diastereomeric derivatives are then separated and analyzed using reverse-phase high-performance liquid chromatography (HPLC). nih.govnih.gov By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards, the absolute configuration of each amino acid in the original peptide can be determined. nih.gov
Chiral HPLC is another powerful technique used for this purpose, where the stationary phase of the chromatography column is itself chiral. nih.govresearchgate.net This allows for the direct separation of the enantiomers of the amino acids from the hydrolysate, enabling the determination of their absolute stereochemistry. nih.gov For complex molecules like this compound, a combination of these methods is often employed to unambiguously assign the stereochemistry of all chiral centers. researchgate.net
Biosynthetic Pathways and Molecular Origins of Microspinosamide
Investigation of Natural Producers and Symbiotic Relationships
Marine sponges are well-documented sources of a vast array of pharmacologically active compounds. mdpi.comdntb.gov.ua However, a growing body of evidence indicates that many of these natural products are not produced by the sponge itself, but by its associated symbiotic microorganisms. mdpi.comdntb.gov.uanih.gov These microbial communities, which can include bacteria, fungi, and archaea, are incredibly diverse and can constitute a significant portion of the sponge's biomass. mdpi.com
The production of secondary metabolites by these symbionts is thought to serve various ecological functions, including defense against predators and pathogens. mdpi.comdntb.gov.ua Compounds structurally similar to microspinosamide, such as other complex cyclic peptides, have been traced back to sponge-associated bacteria. mdpi.com This strongly supports the hypothesis that this compound is also a product of a microbial symbiont. dntb.gov.uascispace.com Isolating and culturing these specific microorganisms is notoriously difficult, as the symbiotic relationship is often obligatory for the microbe's survival and metabolic activity, a factor that complicates direct confirmation of the producing organism. mdpi.com
The challenges in culturing sponge-associated microbes have led researchers to adopt cultivation-independent methods to study their metabolic potential. mdpi.comnih.gov Metagenomics, which involves the direct extraction, sequencing, and analysis of DNA from an environmental sample, has become a crucial tool. dntb.gov.uanih.gov This approach allows scientists to access the genetic blueprints for metabolite production without needing to grow the organisms in a lab. mdpi.com
For natural products like this compound, the genes responsible for their synthesis are typically organized together in biosynthetic gene clusters (BGCs). nih.govbiorxiv.org Metagenomic analysis of the microbial community from Sidonops microspinosa would enable the identification of putative NRPS gene clusters. researchgate.net By sequencing the entire collection of genetic material (the metagenome), researchers can search for genes encoding the characteristic enzymatic domains of NRPS systems. biorxiv.org The discovery of a BGC containing the necessary modules and domains to assemble the specific amino and hydroxy acid residues of this compound would provide strong evidence for its biosynthetic origin. researchgate.net This strategy bypasses the "culture bottleneck" and has the potential to uncover novel biosynthetic pathways from the vast, uncultured microbial diversity within marine sponges. mdpi.comnih.gov
Non-Ribosomal Peptide Synthetase (NRPS) Systems
Non-ribosomal peptides are a class of secondary metabolites synthesized by large, multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs), independent of the ribosome. encyclopedia.pubresearchgate.netuni-freiburg.de The biosynthesis of this compound is proposed to follow this pathway, which accounts for its structural complexity, including the presence of D-amino acids, N-methylated residues, and other unusual building blocks. mdpi.comnih.gov
While the specific gene cluster for this compound has not yet been definitively reported, its structure provides a clear blueprint for what to seek in a metagenomic dataset. The molecule is a tridecadepsipeptide, meaning it is composed of 13 amino or hydroxy acid residues. acs.orgmdpi.com Therefore, its BGC would be expected to contain a large NRPS system organized into 13 distinct modules, with each module responsible for the incorporation of one specific building block. uni-freiburg.de
The identification of this cluster would involve searching metagenomic data for sequences homologous to known NRPS genes. researchgate.net The arrangement and predicted substrate specificity of the adenylation (A) domains within the identified cluster would need to match the sequence of residues in the final this compound product. Furthermore, the presence of genes encoding tailoring enzymes for modifications such as bromination, hydroxylation, and methylation would be essential to confirm the cluster's role in this compound biosynthesis. mdpi.comencyclopedia.pub
NRPS enzymes are modular, with each module performing a complete cycle of peptide elongation. encyclopedia.pubuni-freiburg.de These modules are further divided into specific domains, each with a distinct catalytic function. mdpi.commdpi.com
A typical elongation module consists of the following core domains:
Adenylation (A) Domain: This domain is responsible for recognizing and selecting a specific amino acid or hydroxy acid and activating it by hydrolyzing ATP. uni-freiburg.deebi.ac.uk
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated residue is then transferred to the PCP domain, which holds the growing peptide chain through a thioester bond. mdpi.comuni-freiburg.demdpi.com
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the upstream peptide chain (held by the PCP domain of the previous module) and the activated amino acid on the current module's PCP domain. mdpi.comencyclopedia.pubmdpi.com
In addition to these core domains, NRPS systems often contain optional domains that modify the peptide. encyclopedia.pub These can include:
Epimerization (E) Domain: Converts an L-amino acid into its D-amino acid isomer.
N-Methylation (MT) Domain: Adds a methyl group to the amide nitrogen of an amino acid. encyclopedia.pub
Oxidation (Ox) and Reduction (R) Domains: Carry out redox chemistry. encyclopedia.pub
The entire assembly line concludes with a Thioesterase (TE) Domain , which is responsible for releasing the final peptide. mdpi.comencyclopedia.pub In the case of cyclic peptides like this compound, the TE domain catalyzes an intramolecular cyclization reaction, linking the ends of the peptide chain to form the macrocycle. mdpi.com
Table 1: Core and Optional Domains of NRPS and Their Functions
| Domain | Abbreviation | Function |
|---|---|---|
| Adenylation Domain | A | Selects and activates a specific amino or hydroxy acid substrate. uni-freiburg.deebi.ac.uk |
| Thiolation/Peptidyl Carrier Protein Domain | T/PCP | Covalently binds the activated residue and the growing peptide chain as a thioester. mdpi.commdpi.com |
| Condensation Domain | C | Catalyzes the formation of a peptide bond to elongate the peptide chain. mdpi.comencyclopedia.pub |
| Epimerization Domain | E | Converts an L-amino acid residue into its D-amino acid form. encyclopedia.pub |
| Methyltransferase Domain | MT | Performs N-methylation of an amino acid residue. encyclopedia.pub |
| Thioesterase Domain | TE | Terminates synthesis by releasing the final peptide, often through hydrolysis or cyclization. mdpi.comencyclopedia.pub |
| Cyclization Domain | Cy | A specialized domain that can catalyze the cyclization of residues like cysteine, serine, or threonine. encyclopedia.pub |
Mechanisms of Unusual Amino Acid Incorporation
A defining feature of this compound is its array of uncommon amino acids, including tert-leucine, β-methylisoleucine, N-methylglutamine, and, most notably, the novel β-hydroxy-p-bromophenylalanine. acs.orgnih.gov The biosynthesis of such residues is a hallmark of NRPS pathways.
The incorporation of these "unnatural" amino acids is typically achieved through two main strategies:
Direct Selection by an Adenylation Domain: The A-domain of a specific module may have a binding pocket that is tailored to recognize and activate a non-proteinogenic amino acid that is already present in the cell's metabolic pool.
Post-incorporation Modification: A standard amino acid can be selected and incorporated into the growing peptide chain and then modified by specialized tailoring enzymes that are part of the NRPS module or encoded by separate genes within the BGC. encyclopedia.pub
The formation of β-hydroxy-p-bromophenylalanine likely involves a multi-step enzymatic process. A plausible pathway would begin with an A-domain selecting a standard L-phenylalanine. This residue, while attached to the NRPS assembly line, would then be acted upon by a halogenase enzyme to add a bromine atom to the phenyl ring, followed by the action of a hydroxylase to install the β-hydroxyl group. The genes for these tailoring enzymes are expected to be located within or near the main NRPS gene cluster.
Biosynthesis of β-Hydroxy-p-bromophenylalanine and its Integration into the Peptide Scaffold
The presence of β-hydroxy-p-bromophenylalanine is a distinctive feature of this compound, being the first reported occurrence of this amino acid in a natural product. nih.gov Its biosynthesis is presumed to involve a multi-step enzymatic modification of the standard amino acid L-phenylalanine. This process likely entails two key transformations: the bromination of the phenyl ring and the hydroxylation of the β-carbon.
The enzymatic halogenation of aromatic rings, particularly tryptophan, is a known phenomenon in the biosynthesis of various microbial secondary metabolites. mdpi.comnih.gov This reaction is typically catalyzed by flavin-dependent halogenases. wikipedia.orguniprot.orgiucr.org These enzymes utilize a flavin cofactor (FADH2), molecular oxygen, and a halide ion (in this case, bromide) to generate a reactive halogenating species, likely a hypobromous acid equivalent, within the enzyme's active site. nih.gov This species then acts as an electrophile to brominate the aromatic ring of the amino acid substrate at a specific position. It is highly probable that a similar halogenase is responsible for the para-bromination of a phenylalanine precursor in the this compound pathway.
Following bromination, or potentially preceding it, is the hydroxylation of the β-carbon of the phenylalanine side chain. Phenylalanine hydroxylases are a well-characterized family of non-heme iron-dependent enzymes that catalyze the hydroxylation of phenylalanine to tyrosine. mdpi.com While these enzymes typically hydroxylate the aromatic ring, other hydroxylases acting on amino acid side chains are known. The biosynthesis of β-hydroxy-p-bromophenylalanine likely involves a dedicated hydroxylase that recognizes the p-bromophenylalanine substrate and introduces a hydroxyl group at the β-position.
Once synthesized, this unusual amino acid is activated by an adenylation (A) domain within the this compound NRPS. The A-domain selects the specific amino acid and activates it as an aminoacyl-adenylate. This activated residue is then transferred to the thiol group of a phosphopantetheinyl arm on a peptidyl carrier protein (PCP) domain, making it available for incorporation into the growing peptide chain. uzh.ch
Pathways for Other Non-Proteinogenic Amino Acid Residues (e.g., tert-leucine, β-methylisoleucine, N-methylglutamine, cysteic acid)
This compound is further adorned with a variety of other non-proteinogenic amino acids, each requiring a specific biosynthetic route.
tert-Leucine: The biosynthesis of L-tert-leucine is well-established and typically proceeds via the reductive amination of its corresponding α-keto acid, trimethylpyruvic acid. frontiersin.orgresearchgate.netchemicalbook.com This reaction is catalyzed by leucine (B10760876) dehydrogenase (LeuDH), a NAD(H)-dependent enzyme. mdpi.compatrinum.ch It is highly likely that the this compound biosynthetic gene cluster encodes a LeuDH homolog for the production of this bulky amino acid.
β-Methylisoleucine: This amino acid is also found in other non-ribosomal peptides, such as the enniatins and polytheonamides. uni-kiel.demdpi.com The biosynthesis of branched-chain amino acids like isoleucine is a well-understood multi-enzyme pathway. nih.gov The β-methylation of isoleucine represents an additional modification. While the precise enzymatic mechanism for this β-methylation in the context of this compound has not been definitively elucidated, it is likely catalyzed by a specific methyltransferase that acts on an isoleucine precursor, either as a free amino acid or when it is bound to the NRPS assembly line.
N-methylglutamine: The N-methylation of amino acids is a common modification in non-ribosomal peptides, catalyzed by N-methyltransferase (N-MT) domains integrated within the NRPS modules. uio.nonih.gov These N-MT domains utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The this compound NRPS is predicted to contain an N-MT domain within the module responsible for incorporating glutamine. This domain would methylate the α-amino group of glutamine after it has been loaded onto the PCP domain and before it is incorporated into the peptide chain.
Cysteic Acid: Cysteic acid is the sulfonic acid analog of cysteine and is formed by the oxidation of the cysteine thiol group. ebi.ac.ukatamanchemicals.comwikipedia.org This oxidation can be a multi-step process. taylorandfrancis.com In the context of this compound biosynthesis, it is hypothesized that a cysteine residue, once incorporated into the peptide chain or while attached to the NRPS, is oxidized by a dedicated oxidase or oxygenase enzyme encoded within the biosynthetic gene cluster. This post-incorporation modification would convert the cysteine residue into a cysteic acid residue. iaea.org
The proposed biosynthetic pathways for these non-proteinogenic amino acids are summarized in the table below.
| Non-Proteinogenic Amino Acid | Precursor | Key Enzymatic Step(s) | Putative Enzyme Class |
| β-Hydroxy-p-bromophenylalanine | L-Phenylalanine | 1. Aromatic bromination2. β-Hydroxylation | 1. Flavin-dependent halogenase2. Hydroxylase |
| tert-Leucine | Trimethylpyruvic acid | Reductive amination | Leucine Dehydrogenase |
| β-Methylisoleucine | L-Isoleucine | β-Methylation | Methyltransferase |
| N-Methylglutamine | L-Glutamine | N-methylation | N-Methyltransferase (NRPS domain) |
| Cysteic Acid | L-Cysteine | Thiol oxidation | Oxidase/Oxygenase |
Heterologous Expression Strategies for Biosynthetic Pathway Elucidation
The elucidation of the complete biosynthetic pathway of this compound is contingent upon the identification and characterization of its corresponding biosynthetic gene cluster (BGC). nih.govfrontiersin.orgmdpi.com Given that many bioactive compounds from marine sponges are produced by their symbiotic microorganisms, which are often difficult to culture, heterologous expression of the BGC in a genetically tractable host is a powerful strategy. mdpi.comresearchgate.netcdnsciencepub.com
To date, there have been no specific reports in the scientific literature detailing the successful heterologous expression of the this compound BGC. However, established methodologies for similar challenges provide a clear roadmap for such an endeavor. The general workflow would involve:
Metagenomic DNA Extraction: Total DNA would be extracted from the Sidonops microspinosa sponge holobiont.
BGC Identification: The metagenomic DNA would be sequenced, and the resulting data would be mined for NRPS gene clusters using bioinformatics tools. The presence of genes encoding enzymes for the biosynthesis of the unique amino acid precursors (e.g., halogenases, hydroxylases, methyltransferases) would be key indicators of the correct cluster.
Cloning of the BGC: The identified BGC, which is likely to be large, would be cloned from the metagenomic DNA into a suitable expression vector.
Host Selection and Expression: A suitable heterologous host, such as Escherichia coli or a model filamentous fungus like Aspergillus nidulans, would be transformed with the vector containing the BGC. frontiersin.org These hosts are often chosen for their well-characterized genetics and metabolic pathways.
Product Analysis: The heterologous host would be cultured, and the fermentation broth and cell extracts would be analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to detect the production of this compound or related intermediates.
Successful heterologous expression would not only confirm the identity of the BGC but also provide a platform for functional genomics studies. By systematically knocking out or expressing individual genes from the cluster, the precise function of each enzyme in the biosynthetic pathway could be determined, providing definitive answers to the biosynthetic origins of each unique component of this compound.
Synthetic Chemistry of Microspinosamide and Its Analogues
Total Synthesis Strategies
In the reported synthetic studies toward microspinosamide, a convergent strategy was employed. publish.csiro.aupublish.csiro.au The retrosynthetic analysis divided the molecule into two primary fragments:
A protected linear peptide thioester (Fragment A), corresponding to the hydrophobic side chain. publish.csiro.au
An unprotected cyclic depsipeptide (Fragment B), representing the hydrophilic core. publish.csiro.au
This approach allows for the parallel synthesis of these two complex intermediates, which are then fused in a subsequent step, embodying the principles of a convergent strategy. publish.csiro.auwikipedia.org
| Fragment | Description | Synthetic Approach |
| Fragment A | Protected linear peptide thioester containing the challenging β-hydroxy-p-bromophenylalanine residue. | Solid-Phase Peptide Synthesis (SPPS) publish.csiro.au |
| Fragment B | Unprotected cyclic depsipeptide containing a lactone linkage between L-threonine and D-aspartic acid. | Solid-Phase Peptide Synthesis (SPPS) followed by solution-phase macrolactonization. publish.csiro.au |
A major hurdle in the synthesis of this compound is the stereocontrolled construction of its numerous non-proteinogenic amino acids. acs.orgmdpi.com Non-proteinogenic amino acids are those not naturally encoded in the genetic code and are crucial components of many bioactive natural products. mdpi.comfrontiersin.org The most significant challenge within this compound is the β-hydroxy-p-bromophenylalanine residue, as its α- and β-stereocenters were unassigned from the natural isolate. publish.csiro.au
Synthetic efforts targeted a specific diastereoisomer, (2S, 3R)-β-hydroxy-p-bromophenylalanine, based on predictions. publish.csiro.aupublish.csiro.au The synthesis of this crucial building block was achieved through a multi-step sequence starting from commercially available materials. An expedient synthesis for threo-β-hydroxy-α-amino acid derivatives involves the NBS-mediated radical bromination of protected α-amino acids, followed by treatment with silver nitrate (B79036) to form a trans-oxazolidinone intermediate, which can then be hydrolyzed to the desired product. researchgate.net For the specific synthesis of the protected (2S, 3R)-β-hydroxy-p-bromophenylalanine building block, a three-step protection sequence was applied to 4-bromo-L-phenylalanine, followed by Fmoc-protection of the amine to yield the suitably protected amino acid for incorporation into the peptide chain. publish.csiro.au
Table of Challenging Amino Acid Residues in this compound
| Amino Acid Residue | Configuration | Comments |
|---|---|---|
| D-Valine | D | Non-proteinogenic enantiomer. publish.csiro.au |
| D-Aspartic acid | D | Non-proteinogenic enantiomer. publish.csiro.au |
| β-methyl-L-isoleucine | L | Uncommon branched-chain amino acid. publish.csiro.au |
| D-Cysteic acid | D | Oxidized form of cysteine. publish.csiro.au |
Macrocyclization is a critical and often challenging step in the synthesis of cyclic peptides and depsipeptides. nih.gov Depsipeptides are defined by the presence of at least one ester bond in addition to amide bonds within their macrocyclic ring. rsc.org Common macrocyclization strategies include macrolactamization (formation of an amide bond) and macrolactonization (formation of an ester bond). nih.govrsc.org
The synthesis of the targeted this compound diastereoisomer involved two distinct macrocyclization events:
Macrolactonization: The cyclic depsipeptide fragment (Fragment B) was formed through an intramolecular ester linkage. This lactone functionality connects the side chain hydroxyl group of an L-threonine residue with the α-carboxylate of a D-aspartic acid residue. publish.csiro.au This type of cyclization is a cornerstone of depsipeptide synthesis. rsc.org
Macrolactamization: The final ring closure to form the complete this compound structure was achieved by forming an amide bond between the two major fragments. publish.csiro.au Specifically, a native chemical ligation (NCL) reaction was used, which involves the coupling of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue. publish.csiro.aupublish.csiro.au This ligation forms a native peptide bond at the ligation site.
Semi-Synthesis and Fragment Assembly Approaches
Fragment assembly, a hallmark of convergent synthesis, relies on robust methods for creating the linear precursors and coupling them efficiently in solution. cblpatras.gr
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble polymer support (resin). nih.govbachem.com The key advantage of SPPS is that excess reagents and soluble by-products can be removed by simple filtration and washing, driving reactions to completion without loss of the growing peptide chain. nih.gov
In the synthesis of the this compound diastereoisomer, SPPS was used to prepare the linear precursors for both Fragment A and Fragment B. publish.csiro.aupublish.csiro.au The process typically uses the Fmoc/tBu protection strategy, where the temporary Nα-Fmoc protecting group is removed with a mild base like piperidine, and acid-labile protecting groups are used for the amino acid side chains. cblpatras.grbachem.com For instance, the linear peptide thioester fragment was assembled on a suitable resin, and after completion, the N-terminal D-alanine residue was formylated on-resin. publish.csiro.au The protected peptide was then cleaved from the resin using mild acid conditions to yield the crude precursor for the subsequent fragment coupling step. publish.csiro.au
After the synthesis and purification of protected peptide fragments, they must be joined together in solution. cblpatras.gr A variety of chemical coupling reagents, often based on phosphonium (B103445) or aminium salts like HBTU, HATU, and PyBOP, are available to activate the C-terminal carboxylic acid of one fragment for reaction with the N-terminal amine of another. sigmaaldrich.com
For the this compound synthesis, a highly specific and powerful chemoselective ligation method was chosen: Native Chemical Ligation (NCL). publish.csiro.au The NCL reaction is a cornerstone of protein and large peptide synthesis, enabling the traceless coupling of unprotected peptide fragments. wikipedia.org The process involves the reaction between a peptide C-terminal thioester and a peptide with an N-terminal cysteine. In the reported synthesis of the this compound diastereoisomer, the two key fragments were fused using an NCL–oxidation protocol. publish.csiro.aupublish.csiro.au This strategy provided an effective means to join the complex cyclic depsipeptide and the linear side-chain fragment to construct the final macrocyclic structure. publish.csiro.au
Native Chemical Ligation and Oxa-Ligation for Fragment Joining
The total synthesis of a complex natural product like this compound, a cyclic tridecadepsipeptide, presents significant challenges due to its large macrocyclic structure and the presence of numerous uncommon amino acid residues. encyclopedia.pubmdpi.comacs.org To manage this complexity, chemists often employ fragment-based approaches where smaller, more manageable pieces of the molecule are synthesized independently and then joined together in a process called ligation.
Native Chemical Ligation (NCL) is a powerful and widely used chemoselective method for joining unprotected peptide fragments. google.com The fundamental reaction involves the coupling of two peptide segments in an aqueous solution. mdpi.comwikipedia.org One fragment must possess a C-terminal thioester group, while the other requires an N-terminal cysteine residue. wikipedia.org The process begins with a reversible transthioesterification, where the thiol group of the N-terminal cysteine attacks the C-terminal thioester of the other fragment. wikipedia.org This is followed by a rapid, irreversible intramolecular S,N-acyl shift, which results in the formation of a stable, native peptide bond at the ligation site. google.comwikipedia.org
In the synthetic efforts toward the stereochemical assignment of this compound, a convergent strategy utilizing Native Chemical Ligation was employed. publish.csiro.auresearchgate.net This approach involved the synthesis of two key fragments:
A cyclic depsipeptide portion of the molecule.
A linear peptide thioester fragment. publish.csiro.au
These fragments were synthesized using solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to build a peptide chain. mdpi.compublish.csiro.au The crucial step was the fusion of these two segments via an NCL protocol, followed by an oxidation step. publish.csiro.auresearchgate.net While this strategy successfully yielded a large, complex molecule, extensive spectroscopic analysis revealed that the synthesized product was a diastereoisomer of the natural this compound, indicating a difference in the three-dimensional arrangement of its atoms. publish.csiro.au This work, however, established a foundational pathway for the future synthesis of the correct structure. publish.csiro.auresearchgate.net
| Fragment Type | Description | Synthetic Method | Ligation Role |
| Cyclic Depsipeptide | A pre-cyclized portion of the this compound backbone. | Solid-Phase Peptide Synthesis (SPPS) | Reactant in NCL |
| Linear Peptide Thioester | The remaining linear peptide segment, activated as a thioester. | Solid-Phase Peptide Synthesis (SPPS) | Reactant in NCL |
Oxa-ligation , in the context of peptide fragment joining for this compound, is not a prominently documented technique in the existing scientific literature. While methods like iodocyclization are used to create oxa-spirocycles and other ether-containing structures, the specific application of an "oxa-ligation" for joining major peptide fragments in a manner analogous to NCL has not been a central feature of reported synthetic routes for this compound. nih.gov
Design and Synthesis of this compound Analogues
The development of analogues—molecules that are structurally similar to the original natural product—is a cornerstone of medicinal chemistry. For a compound like this compound, which exhibits potent anti-HIV activity, the design and synthesis of analogues are driven by several key objectives. acs.orgactascientific.com
Rational Design Principles for Structural Diversification
The rational design of this compound analogues is guided by a desire to understand and improve upon the natural molecule's properties. The primary principles for its structural diversification include:
Structure-Activity Relationship (SAR) Studies : A central goal is to determine which structural components of this compound are essential for its biological activity. deakin.edu.aufrontiersin.org By systematically modifying or replacing individual amino acid residues, researchers can probe the pharmacophore—the precise set of features responsible for the anti-HIV effect. This includes altering unique residues like the β-hydroxy-p-bromophenylalanine to see how these changes impact efficacy. acs.org
Enhancement of Therapeutic Properties : Analogues are designed to potentially improve upon the parent compound's characteristics. This can include increasing potency, enhancing metabolic stability against enzymatic degradation, improving water solubility, or reducing potential off-target toxicity. frontiersin.orgmdpi.com
Reduction of Synthetic Complexity : this compound is a highly complex molecule, making its total synthesis difficult and costly. acs.orgpublish.csiro.au A major driver for analogue design is the creation of simplified structures that retain the desired biological activity but are significantly easier to synthesize. researchgate.net This could make future development and production more feasible.
Probing the Mechanism of Action : Designed analogues can serve as molecular tools to investigate how this compound works at a cellular level. researchgate.net By creating variations, scientists can study how structural changes affect the interaction with its biological target, thereby helping to elucidate its mechanism of HIV inhibition. deakin.edu.au
| Design Principle | Objective | Example Application for this compound |
| SAR Exploration | Identify the pharmacophore. | Replace the bromine atom on the phenylalanine residue with other halogens or hydrogen. |
| Property Enhancement | Improve drug-like qualities. | Modify side chains to increase water solubility or resistance to proteases. |
| Synthetic Accessibility | Simplify the molecular structure. | Create a smaller macrocycle that mimics the conformation of the active region. |
| Mechanistic Probing | Understand the biological target. | Attach fluorescent or affinity tags to an analogue to track its location within a cell. |
Synthetic Methodologies for Incorporating Designed Modifications
To create the designed analogues, chemists rely on a versatile toolbox of synthetic methods. The production of this compound analogues would leverage many of the same techniques used in its total synthesis, adapted to introduce specific modifications.
Solid-Phase Peptide Synthesis (SPPS) : This remains the foundational technique. SPPS allows for the modular construction of the peptide backbone and the straightforward incorporation of a wide variety of non-natural or modified amino acids at any desired position in the sequence. mdpi.com
Custom Synthesis of Unnatural Amino Acids : A significant part of an analogue program involves the chemical synthesis of novel amino acid building blocks. For this compound, this could include variations of the β-hydroxy-p-bromophenylalanine or the 4-chlorohomoproline found in related mirabamides. acs.orgnih.gov
Macrolactamization and Macrolactonization : The formation of the large ring is a critical step. Synthetic strategies for analogues would explore various macrocyclization techniques to form either the amide (lactam) or ester (lactone) bond that closes the ring, optimizing reaction conditions to favor the formation of the desired macrocyclic structure.
Convergent Fragment Assembly : Following the NCL strategy used in the parent synthesis, a modular approach can be highly effective for creating a library of analogues. publish.csiro.au Different modified fragments (both cyclic and linear) can be synthesized and then combined in various combinations, rapidly generating a diverse set of final compounds for biological testing.
Development of Simplified Scaffolds Inspired by this compound
A key objective in the long-term development of a complex natural product lead is the creation of simplified scaffolds. This involves distilling the intricate architecture of this compound down to a minimal core structure that retains the essential elements required for biological activity. researchgate.net
The process begins with information from SAR studies, which helps identify the indispensable parts of the molecule. The development strategy focuses on retaining these key features while replacing structurally complex or synthetically challenging regions with simpler chemical groups. For this compound, a simplified scaffold might involve:
A smaller, more accessible macrocyclic core that maintains the correct three-dimensional presentation of critical side chains.
Replacing several of the non-essential amino acid residues with simpler ones like glycine (B1666218) or alanine.
Keeping the key recognition elements, such as the brominated aromatic ring or other side chains shown to be crucial for binding to the biological target, while simplifying the rest of the molecule.
The ultimate goal of this approach is to create a new class of compounds that are inspired by this compound but are far more synthetically tractable, possess improved drug-like properties, and can be produced on a larger scale for further investigation.
Structure Activity Relationship Sar Studies of Microspinosamide
Elucidation of Essential Structural Determinants for Biological Activity
While detailed site-directed mutagenesis or extensive synthetic analog studies on every residue of Microspinosamide are not extensively documented in publicly available literature, the composition of the peptide provides clues to its activity. The presence of both hydrophobic and polar residues, as well as D-amino acids, likely contributes to a specific conformation that is essential for its interaction with viral or host cell targets. encyclopedia.pubnih.gov For related marine cyclic peptides, the presence of specific, often unusual, amino acid residues has been shown to be critical for anti-HIV activity. encyclopedia.pub For instance, in other cyclic depsipeptides, the β-methyltyrosine residue was initially thought to be essential for antiviral activity, although the activity of compounds lacking this residue suggested a more complex structure-activity relationship. encyclopedia.pubnih.gov The unique β-hydroxy-p-bromophenylalanine in this compound is a likely candidate for playing a significant role in its bioactivity, potentially through specific binding interactions. nih.gov
Table 1: Known Amino Acid Residues of this compound nih.gov
| Residue Number | Amino Acid | Notes |
| 1 | Alanine | |
| 2 | Tryptophan | |
| 3 | Arginine | |
| 4 | Threonine | |
| 5 | Aspartate | |
| 6 | Valine | |
| 7 | Proline | |
| 8 | Proline | |
| 9 | tert-Leucine | |
| 10 | β-methylisoleucine | Uncommon amino acid |
| 11 | N-methylglutamine | |
| 12 | Cysteic acid | Uncommon amino acid |
| 13 | β-hydroxy-p-bromophenylalanine | Novel amino acid |
Computational Approaches in SAR Analysis
While specific computational studies focused solely on the SAR of this compound's anti-HIV activity are not readily found in the literature, computational methods are powerful tools for gaining insights into the molecular basis of action for complex natural products.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be employed to predict its binding mode to known HIV targets, such as viral entry proteins or enzymes. For instance, a study investigating potential inhibitors for SARS-CoV-2 proteins found through molecular docking that this compound showed good interaction with ACE2 and Mpro. nih.gov Although this is for a different virus, it demonstrates the applicability of this method. Such simulations could identify key amino acid residues in this compound that form critical hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the target protein, thereby guiding future synthetic modifications to enhance binding affinity and antiviral activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a compound series based on the this compound scaffold, QSAR models could be developed to predict the antiviral activity of new, unsynthesized analogs. dntb.gov.ua These models are built by calculating a set of molecular descriptors for each compound that quantify various aspects of its chemical structure (e.g., steric, electronic, and hydrophobic properties) and then correlating these descriptors with the observed biological activity. A robust QSAR model can be a valuable predictive tool in the drug design process, helping to prioritize the synthesis of analogs with the highest probability of being active. nih.gov
Molecular Dynamics Simulations to Understand Conformational Flexibility
Despite the utility of this technique, there are no specific MD simulation studies on this compound reported in the available scientific literature. Such research would be invaluable for understanding the dynamic behavior of this complex cyclic peptide and for guiding the rational design of more potent analogues.
Analogues for Probing SAR
A cornerstone of understanding the SAR of a bioactive compound is the synthesis and biological evaluation of a series of analogues. frontiersin.org This process involves systematically altering different parts of the molecule to determine which components are essential for its activity.
The modification of amino acid sequences is a common strategy to probe the SAR of peptides. frontiersin.org This can involve substituting specific amino acids with others to assess the importance of side-chain properties such as size, charge, and hydrophobicity. nih.gov Furthermore, the stereochemistry of amino acids plays a critical role in the biological activity of peptides, as it dictates their three-dimensional structure and interactions with chiral biological targets. nih.govresearchgate.net
For this compound, systematic modifications of its unique amino acid composition or alterations of the stereochemistry of its constituent residues have not been reported. Studies involving the synthesis of analogues with such changes would be instrumental in identifying the specific amino acids and their configurations that are crucial for its HIV-inhibitory activity.
Altering key functional groups or modifying the peptide backbone are other established methods for developing analogues and probing SAR. mdpi.comnih.gov Backbone modifications, for instance, can enhance metabolic stability or constrain the peptide into a more bioactive conformation. mdpi.com
Mechanistic Investigations of Biological Activity in Vitro Studies
Antiviral Activity against Human Immunodeficiency Virus (HIV)
Microspinosamide, a cyclic depsipeptide isolated from the marine sponge Sidonops microspinosa, has demonstrated significant anti-HIV activity in laboratory settings. nih.govacs.org This compound is part of a larger family of marine-derived cyclic depsipeptides, including papuamides, callipeltin A, and neamphamide A, which are recognized for their ability to protect cells from HIV-1 in vitro. nih.govresearchgate.net
The primary method for evaluating the anti-HIV activity of this compound involves cell-based assays that measure the compound's ability to protect host cells from the cytopathic (cell-killing) effects of the virus. acs.org In a widely cited study, this compound was assessed using an XTT-based assay in CEM-SS human T-cells, a standard target cell line for HIV research. nih.govacs.orgnih.gov
The assay revealed that this compound effectively inhibited the cytopathic effects of HIV-1 infection with a half-maximal effective concentration (EC₅₀) of 0.2 µg/mL. nih.govacs.orgmdpi.comnih.govmdpi.com This indicates the concentration at which the compound shows 50% of its maximal protective effect. Further studies determined its half-maximal cytotoxic concentration (TC₅₀), the concentration at which it kills 50% of the host cells, to be 3.0 µg/mL. nih.gov The ratio of these two values provides a measure of the compound's selectivity and potential as a therapeutic agent.
| Parameter | Value | Assay Details |
| EC₅₀ (Anti-HIV Activity) | 0.2 µg/mL | XTT-based cell viability assay in HIV-1 infected CEM-SS target cells. nih.gov |
| TC₅₀ (Cytotoxicity) | 3.0 µg/mL | XTT-based cell viability assay in uninfected CEM-SS target cells. nih.gov |
The antiviral mechanism of this compound and related cyclodepsipeptides is believed to occur at the initial stages of the HIV life cycle, specifically by inhibiting viral entry into the host cell. nih.govresearchgate.netencyclopedia.pub This class of compounds is thought to interfere with the process of viral fusion with the host cell membrane. mdpi.comencyclopedia.pub
While the precise molecular target of this compound has not been definitively elucidated in the provided search results, the mechanism is distinct from many other entry inhibitors. For instance, the activity of the related papuamides is independent of the key proteins typically targeted in this process, such as CD4, gp120, and chemokine co-receptors. nih.gov Instead, a membrane-targeting mechanism has been proposed for some related compounds, suggesting a direct interaction with the viral membrane itself or with lipids on the viral surface. mdpi.comfrontiersin.org This mode of action, which prevents the virus from successfully fusing with and entering the host cell, is a critical area of antiviral research. researchgate.net
This compound is one of many potent anti-HIV compounds derived from marine sponges. Its activity is often compared to other cyclic depsipeptides that also act as viral entry inhibitors.
Neamphamide A : Isolated from the sponge Neamphius huxleyi, this compound showed HIV-inhibitory activity in an XTT assay using CEM-SS cells infected with HIV-1RF, with an IC₅₀ value of 28 nM and a TC₅₀ of 260 nM. nih.govmdpi.comencyclopedia.pub
Papuamides A and B : These are highly potent inhibitors, effective at concentrations as low as 3.6 ng/mL in CEM-SS T-cell cultures. nih.gov Their mechanism also involves the inhibition of viral entry. nih.gov
Mirabamides : This group of depsipeptides also prevents HIV entry. mdpi.comencyclopedia.pub Mirabamides A, C, and D potently inhibit HIV-1 infection with IC₅₀ values in the nanomolar range (e.g., Mirabamide A at 140 nM against the HXB2 strain). nih.gov
Callipeltin A : This compound inhibits HIV-1 in CEM4 lymphocytic cells with an IC₅₀ of 0.01 µg/mL and a TC₅₀ of 0.29 µg/mL. nih.gov
These compounds, including this compound, represent a class of marine natural products that target the early stages of HIV infection, a crucial step in preventing the establishment of the virus in the host. researchgate.netencyclopedia.pub
| Compound | Source Organism | Anti-HIV Activity (IC₅₀/EC₅₀) | Cytotoxicity (TC₅₀) |
| This compound | Sidonops microspinosa | 0.2 µg/mL nih.gov | 3.0 µg/mL nih.gov |
| Neamphamide A | Neamphius huxleyi | 28 nM nih.gov | 260 nM nih.gov |
| Callipeltin A | Marine Sponge | 0.01 µg/mL nih.gov | 0.29 µg/mL nih.gov |
| Homophymine A | Homophymia sp. | 75 nM nih.gov | 1.19 µM nih.gov |
Exploration of Additional Biological Activities
While the primary focus of research on this compound has been its anti-HIV potential, the broader biological profile of marine secondary metabolites suggests the possibility of other activities. mdpi.com
The available research focuses almost exclusively on the anti-HIV-1 activity of this compound. nih.govacs.orgmdpi.com There is no specific information within the provided search results indicating that this compound has been systematically tested for broad-spectrum antiviral potential against other RNA or DNA viruses, such as herpes simplex virus (HSV), influenza, or hepatitis C virus (HCV). However, other marine natural products, even from sponges, have shown a wide range of antiviral activities, suggesting that such testing could be a potential area for future research. mdpi.comnih.govmdpi.com
Beyond its antiviral effects, there is limited specific information on other biological modulations by this compound. Marine sponges produce a vast array of secondary metabolites with diverse biological effects, including enzyme inhibition, cytotoxicity, and anti-inflammatory properties. mdpi.com For instance, other cyclic peptides from marine organisms have been found to exhibit anticancer, antibacterial, and immunosuppressive activities. mdpi.com Some marine peptides are known to inhibit enzymes like Na+/K+-ATPase, while others can target cellular structures like the actin cytoskeleton. researchgate.netfrontiersin.org However, specific studies detailing this compound's activity in these areas, such as specific enzyme inhibition or modulation of other cellular pathways, were not found in the search results.
Advanced In Vitro Model Systems for Mechanistic Elucidation
To understand how this compound exerts its biological effects, particularly its anti-HIV activity, researchers employ advanced in vitro model systems. These sophisticated laboratory techniques allow for the detailed investigation of the compound's mechanism of action at the cellular and molecular levels, moving beyond simple activity screening to a more profound mechanistic understanding. The following sections detail the specific experimental approaches used or proposed for the elucidation of this compound's function.
Use of Specialized Cell Lines for Specific Viral Infection Stages
The initial discovery and characterization of this compound's antiviral properties were conducted using specialized cell lines in cell-based in vitro assays. nih.govacs.orgmdpi.com These systems are fundamental for observing the effect of a compound on viral infection in a controlled, cellular context.
Initial studies identified the anti-HIV activity of extracts from the marine sponge Sidonops microspinosa through the National Cancer Institute's primary anti-HIV screening program. mdpi.com Subsequent isolation of this compound led to its evaluation in an XTT-based assay, which measures cell viability to determine the protective effects of a compound against virus-induced cell death (cytopathic effect). nih.govacs.org For these studies, the CEM-SS cell line was utilized, a human T-lymphoblastoid line that is highly susceptible to HIV-1 infection and serves as a standard model for screening anti-HIV agents. mdpi.commdpi.com
In this cellular model, this compound was shown to inhibit the cytopathic effects of HIV-1 infection, demonstrating a potent ability to protect the host cells from the virus. nih.govencyclopedia.pubmdpi.com The effective concentration for 50% of the maximal effect (EC₅₀) was determined to be approximately 0.2 µg/mL. nih.govacs.orgmdpi.comencyclopedia.pub Further research suggests that the anti-HIV-1 activity of this compound may affect multiple stages of the viral life cycle, including replication, entry into the host cell, and the process of reverse transcription. redalyc.org
| Compound | Assay Type | Cell Line | Virus | Measured Effect | EC₅₀ |
|---|---|---|---|---|---|
| This compound | XTT-based assay | CEM-SS | HIV-1 | Inhibition of cytopathic effect | ~0.2 µg/mL |
Reporter Gene Assays for Pathway Analysis
Reporter gene assays are versatile tools used to study the regulation of gene expression and the activity of cell signaling pathways. thermofisher.combmglabtech.com These assays are instrumental in dissecting how a compound like this compound affects specific intracellular events following viral infection. mdpi.comqiagen.com
In a typical reporter gene assay, the regulatory DNA sequence of a gene of interest is linked to a "reporter gene" that codes for an easily detectable protein, such as luciferase or Green Fluorescent Protein (GFP). thermofisher.commdpi.com When the regulatory sequence is activated, the reporter gene is expressed, and the resulting signal (e.g., light from luciferase) can be quantitatively measured. nih.gov
To investigate this compound's effect on HIV-1, a reporter system could be constructed using the HIV-1 Long Terminal Repeat (LTR), a powerful promoter that controls the expression of viral genes. This HIV-1 LTR sequence would be placed in control of a luciferase reporter gene within a host cell line. Upon HIV-1 infection, the viral Tat protein activates the LTR, leading to luciferase expression. By treating the infected cells with this compound and measuring the luciferase output, researchers could quantitatively determine if the compound inhibits LTR-driven transcription. A reduction in the reporter signal would indicate that this compound interferes with this critical step in viral replication. Such assays provide a highly sensitive and specific method for analyzing the impact on viral gene expression pathways, offering more detailed mechanistic insights than broader cell viability assays. qiagen.com
Advanced Research Methodologies and Future Perspectives in Microspinosamide Science
In Vitro and In Silico Screening Platforms for Bioactivity Profiling
To fully understand the therapeutic potential of Microspinosamide and related marine peptides, researchers employ a suite of advanced screening methodologies. These platforms enable the rapid assessment of biological activity, help elucidate mechanisms of action, and guide the design of new, potentially more effective analogs.
High-Throughput Screening (HTS) of Diverse Marine Natural Product Libraries
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against a specific biological target or cellular phenotype. nih.gov The initial discovery of this compound's anti-HIV properties emerged from such a large-scale effort, specifically the National Cancer Institute's primary anti-HIV screening program, which assesses vast libraries of synthetic and natural products. researchgate.net
Marine natural product (MNP) libraries are particularly valuable for HTS campaigns due to their immense structural diversity and evolutionary refinement to exhibit potent biological effects. acs.org These libraries are often created by fractionating crude extracts from marine organisms like sponges and ascidians to produce high-purity samples suitable for automated screening. acs.org This approach avoids the interference issues often associated with crude extracts in sensitive assays. nih.govacs.org The screening of these libraries against viral targets, such as HIV, has successfully identified numerous bioactive metabolites, highlighting the ocean as a critical resource for novel antiviral leads. researchgate.net
Computational Drug Design Approaches (e.g., Virtual Screening, Ligand-Based Design)
Computational, or in silico, methods provide powerful, cost-effective tools to screen and design new therapeutic agents. While specific computational studies on this compound are not yet prevalent, the methodologies are well-established for other marine peptides and represent a clear future direction. mdpi.comnih.gov
Virtual Screening: This technique involves using computer models to screen vast digital libraries of compounds against a known biological target structure (structure-based design) or to compare them to molecules with known activity (ligand-based design). For a compound like this compound, if its precise molecular target within the HIV life cycle were identified, researchers could virtually screen for other molecules that bind to the same site.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical descriptions that correlate the chemical structure of a group of molecules with their biological activity. mdpi.comtandfonline.com By analyzing the structural features of this compound and its analogs, a QSAR model could be built to predict the activity of new, theoretical structures, thereby guiding synthetic efforts toward more potent compounds. tandfonline.com
Molecular Docking: This method predicts the preferred orientation of a molecule (ligand) when bound to a target protein. mdpi.com It can be used to understand the specific interactions—such as hydrogen bonds or hydrophobic interactions—that are critical for a compound's biological effect. For instance, researchers studying the marine depsipeptide family theopapuamides have used such computational tools to analyze their chemical reactivity and predict pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.comnih.gov
These in silico approaches can dramatically reduce the time and expense of wet-lab experiments by prioritizing the most promising candidates for synthesis and testing. tandfonline.com
Phenotypic and Target-Based Assays for Identifying Novel Modes of Action
The discovery of a bioactive compound is followed by detailed assays to determine its mechanism of action. Two primary approaches are used: phenotypic and target-based assays.
Phenotypic Assays: This type of assay measures a change in the observable characteristics (phenotype) of a cell or organism in response to a compound, without prior knowledge of the specific molecular target. sciltp.comardigen.com The initial discovery of this compound's activity utilized a classic phenotypic assay: an XTT-based cytoprotection assay. nih.govbohrium.com In this system, human T-lymphoblastoid cells (CEM-SS) are infected with HIV-1, which typically leads to cell death (a cytopathic effect). nih.govkoreascience.kr The XTT tetrazolium salt is converted by metabolically active (i.e., living) cells into a colored formazan (B1609692) product. itwreagents.com By measuring the amount of color produced, researchers can quantify cell viability. A successful antiviral compound like this compound protects the cells from the virus, resulting in a higher viability reading compared to untreated infected cells. nih.govkoreascience.kr Phenotypic screening is particularly powerful for identifying first-in-class drugs because it is unbiased and can uncover compounds that work through entirely new mechanisms. plengegen.comresearchgate.net
Target-Based Assays: In contrast, these assays are designed to measure the direct interaction of a compound with a specific, pre-defined molecular target (e.g., a single enzyme or receptor). sciltp.comresearchgate.net While the initial screening of this compound was phenotypic, subsequent research would aim to identify its precise target. For example, target-based assays could be run to determine if this compound inhibits a specific HIV enzyme like reverse transcriptase, protease, or integrase. The main advantage of this approach is that once a hit is found, the mechanism of action is already known, which simplifies the process of lead optimization. plengegen.com
A comprehensive research strategy often employs both approaches. A phenotypic screen may identify a hit, followed by target deconvolution studies to pinpoint its molecular mechanism. technologynetworks.com
Strategies for Sustainable Production in Research and Development
A major bottleneck in the development of marine natural products is the "supply problem"—the difficulty in obtaining sufficient quantities of the compound from its natural source for extensive testing and potential clinical development. The isolation of this compound from its host sponge, for example, is not a viable long-term production strategy. Biotechnology offers promising solutions to this challenge.
Biotechnological Approaches for Scaling Production (e.g., Heterologous Expression in Bacterial Hosts)
Many bioactive compounds isolated from marine invertebrates like sponges are believed to be produced by symbiotic microorganisms. jst.go.jp Identifying the true producer and its biosynthetic gene cluster (BGC)—the set of genes responsible for making the compound—is the first step toward sustainable production. jst.go.jpresearchgate.net
Heterologous expression is a powerful technique where the BGC from the native (or unculturable symbiotic) organism is transferred into a well-characterized, fast-growing laboratory host strain, such as Escherichia coli or Bacillus subtilis. royalsocietypublishing.orgmdpi.com This turns the host organism into a cellular factory for the desired natural product. This strategy offers several advantages:
It bypasses the need to harvest the original marine organism.
Production can be scaled up in industrial fermenters.
It allows for genetic manipulation of the pathway, which is difficult or impossible in the native organism. mdpi.com
While there are no specific reports yet on the heterologous expression of the this compound BGC, this approach has been successfully applied to other complex marine natural products. mdpi.comfrontiersin.org Challenges remain, as the large, multi-domain enzymes like Nonribosomal Peptide Synthetases (NRPSs) that produce peptides like this compound can be difficult to express functionally in a foreign host. frontiersin.org
Engineered Biosynthetic Pathways for Enhanced Yield and Analog Production
Once a BGC is successfully expressed in a heterologous host, it becomes a target for biosynthetic engineering . This compound is a nonribosomal peptide (NRP), meaning it is assembled by large, modular NRPS enzymes, not by the ribosome. frontiersin.orgrsc.org These enzymes function like a molecular assembly line, with different modules responsible for selecting, activating, and adding specific amino acid building blocks to the growing peptide chain. frontiersin.orgacs.org
The modular nature of NRPSs makes them prime candidates for engineering:
Enhanced Yield: The expression of the BGC can be optimized by using stronger promoters or improving the supply of precursor molecules in the host cell to increase the final yield of the compound.
Analog Production: Researchers can create novel derivatives of this compound by altering the NRPS machinery. For example, the "gatekeeper" of the process is the adenylation (A) domain within each module, which is responsible for recognizing and selecting a specific amino acid. benthamdirect.com By swapping or mutating A-domains, scientists could direct the NRPS to incorporate different amino acids into the final structure, creating a library of novel this compound analogs. rsc.orgbenthamdirect.com These new compounds could then be screened for improved activity, reduced toxicity, or better pharmacokinetic properties.
This combination of heterologous expression and biosynthetic engineering provides a powerful and sustainable platform to explore the full therapeutic potential of complex marine peptides like this compound.
Interdisciplinary Research Paradigms
The study of complex natural products like this compound, a cyclic depsipeptide from the marine sponge Sidonops microspinosa, is increasingly benefiting from the convergence of multiple scientific disciplines. frontiersin.orgcas.orgnih.govacs.orgresearchgate.net The intricate structure and potent anti-HIV activity of this compound present a compelling case for the application of modern, interdisciplinary research strategies to unlock its full therapeutic potential and understand its biological roles. nih.govnih.govmdpi.com Such paradigms move beyond initial discovery and primary bioactivity screening to delve into detailed mechanisms of action, biosynthetic pathways, and opportunities for structural optimization.
Integration of Chemical Biology with Molecular Biology and Genomics
The fusion of chemical biology with molecular biology and genomics offers a powerful toolkit to explore the frontiers of this compound science. Chemical biology provides the means to synthesize molecular probes and analogs of this compound, while molecular biology and genomics offer the methods to investigate their interactions with biological systems at a molecular and genetic level. frontiersin.orgnih.gov
A primary goal in this compound research is the precise identification of its molecular target(s) related to its anti-HIV activity. nih.gov While it is known to inhibit the cytopathic effect of HIV-1, the exact host or viral protein it interacts with remains to be fully elucidated. nih.govmdpi.com A chemical biology strategy would involve the synthesis of this compound derivatives tagged with reporter molecules (e.g., biotin (B1667282) or fluorescent dyes). These probes could be used in pull-down assays with lysates from HIV-infected cells to isolate and identify binding partners via techniques like mass spectrometry.
Furthermore, genomics plays a crucial role in understanding the production of this compound. The compound is likely synthesized by a non-ribosomal peptide synthetase (NRPS) or a polyketide synthase (PKS) pathway, possibly within symbiotic microorganisms residing in the sponge. tandfonline.com Genomic analysis of the Sidonops microspinosa holobiont—the sponge and its associated microbial community—is a promising approach to identify the biosynthetic gene cluster (BGC) responsible for its synthesis. tandfonline.commdpi.com Identifying and sequencing this BGC would not only confirm the compound's origin but also open the door for heterologous expression and synthetic biology approaches to produce this compound and novel analogs in larger quantities. tandfonline.commdpi.com
| Research Question | Integrated Approach | Potential Outcome |
| What is the molecular target of this compound's anti-HIV activity? | Synthesize tagged this compound probes (Chemical Biology) for affinity purification-mass spectrometry in HIV-infected cells (Molecular Biology). | Identification of specific viral or host cell proteins that directly bind to this compound. |
| What is the biosynthetic origin of this compound? | Perform metagenomic sequencing of the Sidonops microspinosa sponge and its microbiome (Genomics) to identify the Non-Ribosomal Peptide Synthetase (NRPS) gene cluster. | Elucidation of the enzymatic pathway for this compound synthesis and enabling bio-engineering of new analogs. |
| How can the structure-activity relationship (SAR) be explored? | Combine solid-phase peptide synthesis of this compound analogs (Chemical Biology) with in vitro HIV-1 replication assays (Molecular Biology). nih.gov | Mapping of key structural motifs required for bioactivity, guiding the design of more potent derivatives. |
Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Profiling
"Omics" technologies provide a system-wide view of cellular processes, offering a holistic understanding of a drug's impact beyond a single target. For this compound, proteomics and metabolomics are particularly valuable for creating a comprehensive biological profile of its effects on host cells, both in the context of HIV-1 infection and potentially other diseases. nih.gov
Proteomics can be employed to analyze global changes in protein expression in response to this compound treatment. frontiersin.org By comparing the proteomes of untreated HIV-infected cells, this compound-treated infected cells, and healthy cells, researchers can identify entire pathways and cellular networks that are modulated by the compound. For instance, techniques like SWATH-MS (Sequential Window Acquisition of all Theoretical Mass Spectra) could reveal downstream effects of the primary drug-target interaction, potentially uncovering mechanisms of toxicity or identifying secondary, beneficial activities. mdpi.com This approach can provide crucial insights into how this compound protects cells from HIV-1's cytopathic effects. frontiersin.orgrsc.org
Metabolomics, the study of small molecules or metabolites within a biological system, complements proteomics by providing a functional readout of the cellular state. thno.orgrevespcardiol.org Treating HIV-infected cells with this compound and analyzing the resulting changes in the metabolome could highlight metabolic pathways that are crucial for viral replication and are disrupted by the compound. aphrc.orgnih.gov This could reveal, for example, dependencies of the virus on specific host cell metabolic resources that are cut off by this compound activity. Such untargeted metabolomic profiling is a powerful hypothesis-generating tool for understanding the compound's broader biological impact. diva-portal.orgacs.org
| Omics Technology | Application to this compound Research | Expected Insights |
| Proteomics | Quantitative comparison of protein expression in HIV-infected cells with and without this compound treatment. frontiersin.org | Identification of cellular pathways modulated by the compound; elucidation of the mechanism behind its anti-cytopathic effect. rsc.org |
| Metabolomics | Profiling of endogenous metabolites in host cells following this compound exposure to map metabolic perturbations. aphrc.orgnih.govdiva-portal.org | Revealing dependencies of HIV-1 on host cell metabolism that are disrupted by this compound; identifying potential off-target effects. |
| Multi-omics | Integrated analysis of genomic, proteomic, and metabolomic data from cells treated with this compound. cmbio.io | A comprehensive, systems-level understanding of the compound's mechanism of action and its total effect on the biological system. nih.gov |
Advanced Bioinformatics and Artificial Intelligence in Drug Discovery Research
Bioinformatics is the backbone of modern genomics and proteomics. scione.com Tools for genome mining are essential for sifting through the massive sequence data from the Sidonops microspinosa holobiont to find the this compound BGC. mdpi.commdpi.com Similarly, bioinformatic platforms are required to analyze the complex mass spectrometry data from proteomics and metabolomics experiments, mapping identified proteins and metabolites to specific pathways and performing statistical analyses to pinpoint significant changes. nih.gov
Conclusion and Outlook for Microspinosamide Research
Synthesis of Current Academic Understanding of Microspinosamide
This compound is a tridecapeptide, meaning it is composed of 13 amino acid residues. acs.orgnih.gov Its structure is characterized by the presence of several uncommon amino acids, including a novel β-hydroxy-p-bromophenylalanine residue, which was first identified in this natural product. acs.orgnih.gov The initial discovery and structural elucidation of this compound were accomplished through extensive analysis of nuclear magnetic resonance (NMR) and mass spectrometry data, supplemented by chemical degradation and derivatization studies. acs.orgnih.gov
The primary biological activity associated with this compound is its ability to inhibit the cytopathic effects of the Human Immunodeficiency Virus (HIV-1). acs.orgfrontiersin.org In vitro assays have demonstrated its efficacy at a concentration of approximately 0.2 µg/mL. acs.orgnih.gov This anti-HIV activity was first discovered during a primary screening program conducted by the National Cancer Institute. nih.govmdpi.com Both aqueous and organic extracts of the source sponge, Sidonops microspinosa, exhibited this inhibitory effect. mdpi.com The mechanism of this anti-HIV action is an area of ongoing investigation, with some evidence suggesting it may interfere with viral entry into host cells. redalyc.orgmdpi.com
Efforts toward the total synthesis of this compound have been undertaken, which are crucial for confirming its stereochemical assignment and providing a renewable source of the compound for further biological evaluation. publish.csiro.ausemanticscholar.org These synthetic studies involve complex, multi-step procedures, including solid-phase peptide synthesis (SPPS) and the preparation of its unique amino acid components. publish.csiro.au
Identified Gaps and Future Directions in Fundamental Research
Despite the progress made, significant gaps in our understanding of this compound remain. A primary challenge is the limited availability of the natural product from its marine source, which hinders extensive biological and pharmacological studies. nih.gov While total synthesis provides a potential solution, the complexity and cost of these synthetic routes are considerable. srce.hr
Key areas for future fundamental research include:
Elucidation of the precise mechanism of action: While initial studies point towards inhibition of HIV-1 entry, the specific molecular target and the exact mechanism by which this compound exerts its antiviral effect are yet to be fully understood. redalyc.orgmdpi.com Further research is needed to determine if it interacts directly with viral proteins, host cell receptors, or membrane components. mdpi.com
Biosynthetic pathway investigation: The biosynthetic origins of this compound within the marine sponge or its associated microorganisms are unknown. encyclopedia.pub Understanding the enzymatic machinery responsible for its production could pave the way for biotechnological approaches to generate the compound or its analogs.
Structure-activity relationship (SAR) studies: The synthesis of various analogs of this compound would allow for a systematic investigation of which structural features are essential for its biological activity. This knowledge could guide the design of more potent and selective derivatives.
Exploration of other potential biological activities: While the anti-HIV activity is the most prominent, it is possible that this compound possesses other therapeutic properties. Broader screening against other viruses, cancer cell lines, and microbial pathogens could uncover new applications. mdpi.com In silico studies have suggested potential interactions with SARS-CoV-2 proteins, although these findings require experimental validation. mdpi.com
Potential for this compound as a Research Tool for Biological Processes
Beyond its direct therapeutic potential, this compound's unique structure and biological activity make it a valuable tool for studying fundamental biological processes. Its ability to inhibit HIV-1 entry provides a chemical probe to investigate the intricacies of viral-host cell interactions. redalyc.orgmdpi.com
Specifically, this compound could be utilized to:
Dissect the mechanisms of viral entry: By studying how this compound disrupts this process, researchers can gain deeper insights into the molecular events that govern how viruses like HIV-1 infect cells.
Identify novel antiviral targets: If the molecular target of this compound can be identified, it could represent a new, druggable target for the development of future antiviral therapies.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are employed for the structural elucidation of Microspinosamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments, e.g., COSY, NOESY) is critical for determining the peptide backbone and side-chain configurations. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute stereochemistry when crystals are obtainable. Chromatographic purification (e.g., HPLC with C18 columns) ensures compound purity. Data should be tabulated with chemical shifts, coupling constants, and crystal lattice parameters .
Q. How is the cytotoxic activity of this compound evaluated in preliminary in vitro studies?
- Methodological Answer : Standard cell viability assays (e.g., MTT, SRB) using cancer cell lines (e.g., HeLa, MCF-7) are conducted. Dose-response curves are generated to calculate IC50 values. Controls include untreated cells and reference drugs (e.g., doxorubicin). Experimental replicates (n ≥ 3) and statistical tests (e.g., ANOVA) ensure reproducibility. Results are often summarized in tables comparing IC50 values across cell lines .
Q. What protocols are used to isolate this compound from marine sponges?
- Methodological Answer : Fresh or freeze-dried sponge material is extracted with polar solvents (e.g., methanol: dichloromethane). Bioassay-guided fractionation via vacuum liquid chromatography (VLC) and preparative HPLC isolates the compound. Purity is verified via analytical HPLC (>95% peak area). Yield optimization involves testing solvent ratios and temperature gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Meta-analyses of existing data should standardize variables such as cell line origins, assay conditions (e.g., incubation time), and compound purity. Sensitivity analyses identify outliers. For example, differences in IC50 values may arise from varying ATP levels in cell viability assays. Systematic reviews (PRISMA guidelines) and subgroup analyses are recommended .
Q. What experimental designs are optimal for investigating structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Synthetic modifications (e.g., amino acid substitutions) are guided by computational docking studies (e.g., AutoDock Vina) to predict target binding. In vitro testing of derivatives against cancer cells and normal cell lines (e.g., HEK293) assesses selectivity. SAR data are visualized using heatmaps or 3D pharmacophore models. Dose-response synergy studies (e.g., Chou-Talalay method) evaluate combination therapies .
Q. How do researchers validate the target specificity of this compound in complex biological systems?
- Methodological Answer : Target deconvolution employs chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) and genetic knockdown (e.g., CRISPR-Cas9). Competitive binding assays using fluorescent probes or surface plasmon resonance (SPR) quantify binding affinity. In vivo zebrafish xenograft models confirm target engagement via immunohistochemistry .
Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical trials?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) optimizes yield by adjusting resin types and coupling reagents (e.g., HATU). Stereochemical integrity is monitored via circular dichroism (CD). Scalable purification uses simulated moving bed (SMB) chromatography. Stability studies (e.g., accelerated degradation tests under varied pH/temperature) inform formulation design .
Data Presentation Guidelines
- Tables : Use standardized formats (e.g., Table 1: NMR assignments; Table 2: Cytotoxicity profiles) with footnotes explaining abbreviations. Ensure self-explanatory titles and units (e.g., "IC50 (μM) ± SD, n=3") .
- Figures : Prioritize clarity in SAR diagrams or mechanistic pathways. Avoid overcrowding; use supplemental files for raw data (e.g., chromatograms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
